11β-HSD1 Cortisol Oxidation Inhibition: 7β-hydroxy-DHEA is ~7.25-Fold More Potent Than the 7α-Epimer (Ki Comparison)
The deacetylated parent form of the target compound, 7β-hydroxy-DHEA, competitively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated cortisol oxidation with a Ki of 0.255 ± 0.005 μM, compared to 1.85 ± 0.495 μM for the 7α-epimer [1]. This represents an approximately 7.25-fold greater inhibitory potency for the 7β-epimer. Since 3β-acetoxy-7β-hydroxyandrost-5-en-17-one is the acetyl prodrug form of 7β-hydroxy-DHEA, its deacetylation in vivo or in cellular systems is expected to yield the same active 7β-hydroxy-DHEA species, conferring this potency advantage. The assay was conducted using S9 fractions of human dermal homogenates, confirming activity in a human tissue-relevant context [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for 11β-HSD1-mediated cortisol oxidation |
|---|---|
| Target Compound Data | 7β-hydroxy-DHEA (deacetylated form): Ki = 0.255 ± 0.005 μM |
| Comparator Or Baseline | 7α-hydroxy-DHEA (C7 epimer): Ki = 1.85 ± 0.495 μM |
| Quantified Difference | ~7.25-fold lower Ki (greater inhibitory potency) for the 7β-epimer relative to the 7α-epimer |
| Conditions | Human dermal S9 fraction; competitive inhibition of cortisol → cortisone oxidation by 11β-HSD1 |
Why This Matters
A ~7.25-fold difference in target engagement potency means that researchers studying anti-glucocorticoid mechanisms cannot substitute the 7α-epimer for the 7β-epimer without introducing significant quantitative error in dose-response relationships.
- [1] Robinzon B, Michael KK, Ripp SL, Winters SJ, Prough RA. Dehydroepiandrosterone 7α-hydroxylation in human tissues: possible interference with type 1 11β-hydroxysteroid dehydrogenase-mediated processes. J Steroid Biochem Mol Biol. 2007;104(3-5):326-33. Data as cited: Inhibition of cortisol oxidation by 7α-hydroxy-DHEA and 7β-hydroxy-DHEA was competitive with Ki at 1.85±0.495 and 0.255±0.005 μM, respectively. Via Infona/PL. View Source
